4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid
CAS No.:
Cat. No.: VC13527117
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 4-[(1-methylpyrazol-4-yl)oxymethyl]benzoic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c1-14-7-11(6-13-14)17-8-9-2-4-10(5-3-9)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | KUFPPURTLABRAI-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | CN1C=C(C=N1)OCC2=CC=C(C=C2)C(=O)O |
Introduction
The compound 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid is a derivative of benzoic acid, featuring a pyrazole moiety connected via an ether linkage. This compound belongs to a class of heterocyclic compounds that are widely studied for their biological and chemical properties. Pyrazole-containing molecules often exhibit pharmacological activities, making them significant in medicinal chemistry.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: Approximately 232.24 g/mol
IUPAC Name
The systematic IUPAC name for this compound is 4-[[(1-methyl-1H-pyrazol-4-yl)oxy]methyl]benzoic acid.
Synthesis and Preparation
The synthesis of compounds like 4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)benzoic acid typically involves:
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Formation of the Pyrazole Ring: Pyrazoles are synthesized through cyclization reactions involving hydrazines and diketones or their derivatives.
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Etherification Reaction: The hydroxyl group of the benzoic acid derivative reacts with a chloromethyl pyrazole intermediate under basic conditions to form the ether bond.
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Purification: The final product is purified using recrystallization or chromatography techniques.
Pharmacological Relevance
Pyrazole derivatives, including this compound, are known for:
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Anti-inflammatory properties.
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Antioxidant activity.
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Potential anticancer effects due to their ability to inhibit specific enzymes or pathways.
Research Applications
This compound may be used as:
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A building block in organic synthesis.
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A ligand in coordination chemistry due to its carboxylic and pyrazole functionalities.
Techniques Used:
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Nuclear Magnetic Resonance (NMR): Determines the molecular structure and confirms connectivity.
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Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acids and ethers.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-Ray Crystallography: Provides detailed three-dimensional structural information.
Example Data:
| Technique | Key Findings |
|---|---|
| NMR (Proton/Carbon) | Signals corresponding to aromatic protons |
| IR Spectroscopy | Peaks for (~1700 cm) |
| MS | Molecular ion peak at ~232 m/z |
Limitations and Challenges
While promising, compounds like this face challenges such as:
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Limited water solubility, which may affect bioavailability.
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Complex synthetic routes requiring multiple steps and purification stages.
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